molecular formula C14H10N4O6 B14172534 N,N'-bis(4-nitrophenyl)oxamide CAS No. 5131-59-9

N,N'-bis(4-nitrophenyl)oxamide

Cat. No.: B14172534
CAS No.: 5131-59-9
M. Wt: 330.25 g/mol
InChI Key: IBRPVMOCJJBNND-UHFFFAOYSA-N
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Description

N,N’-bis(4-nitrophenyl)oxamide is an organic compound characterized by the presence of two nitrophenyl groups attached to an oxamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N’-bis(4-nitrophenyl)oxamide can be synthesized through the condensation reaction of diethyl oxalate with ethanolamine, followed by nitration. The nitration reaction is typically carried out using 100% nitric acid, resulting in high yields and purity .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(4-nitrophenyl)oxamide undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl groups can be further oxidized under specific conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N,N’-bis(4-nitrophenyl)oxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N’-bis(4-nitrophenyl)oxamide involves its interaction with specific molecular targets. The nitrophenyl groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The oxamide core provides a stable framework that can facilitate these interactions.

Comparison with Similar Compounds

Similar Compounds

    N,N’-bis(4-chloro-3-nitrophenyl)oxamide: Similar structure but with chlorine substituents.

    N,N’-bis(3-nitrophenyl)oxamide: Similar structure but with nitro groups in different positions.

    N,N’-bis(4-fluorophenyl)oxamide: Similar structure but with fluorine substituents.

Uniqueness

N,N’-bis(4-nitrophenyl)oxamide is unique due to the specific positioning of the nitro groups, which influences its chemical reactivity and potential applications. The presence of two nitrophenyl groups enhances its ability to participate in various chemical reactions, making it a versatile compound in scientific research.

Properties

CAS No.

5131-59-9

Molecular Formula

C14H10N4O6

Molecular Weight

330.25 g/mol

IUPAC Name

N,N'-bis(4-nitrophenyl)oxamide

InChI

InChI=1S/C14H10N4O6/c19-13(15-9-1-5-11(6-2-9)17(21)22)14(20)16-10-3-7-12(8-4-10)18(23)24/h1-8H,(H,15,19)(H,16,20)

InChI Key

IBRPVMOCJJBNND-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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